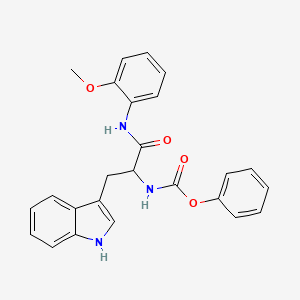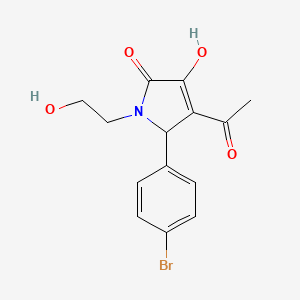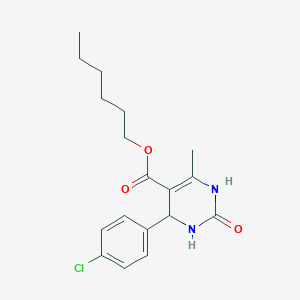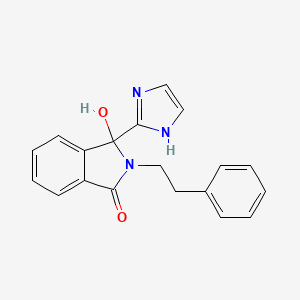
N-(2-methoxyphenyl)-N-(phenoxycarbonyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N-(phenoxycarbonyl)tryptophanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. MPTP is a derivative of tryptophan, an essential amino acid, and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
MPTP exerts its effects through a range of mechanisms, including inhibition of pro-inflammatory cytokines, modulation of oxidative stress pathways, and regulation of tryptophan metabolism. MPTP has also been found to regulate the expression of various genes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. MPTP has also been found to regulate the levels of various neurotransmitters, including serotonin and dopamine, and to modulate the activity of various enzymes involved in tryptophan metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and wide range of potential therapeutic applications. However, MPTP also has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several future directions for MPTP research, including further studies on its potential therapeutic applications in various scientific research fields, the development of novel MPTP derivatives with improved efficacy and safety profiles, and the exploration of the role of tryptophan metabolism in various physiological processes.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. It exhibits a range of biochemical and physiological effects and has several advantages for lab experiments. However, further studies are needed to establish its safety and efficacy and to explore its potential therapeutic applications.
Méthodes De Synthèse
MPTP can be synthesized through a multistep process involving the reaction of tryptophan with 2-methoxybenzoyl chloride and triethylamine. The resulting intermediate is then reacted with phenyl chloroformate to obtain MPTP in high yield and purity.
Applications De Recherche Scientifique
MPTP has been widely studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPTP has also been studied for its potential use as a tool for studying the role of tryptophan metabolism in various physiological processes.
Propriétés
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-31-23-14-8-7-13-21(23)27-24(29)22(28-25(30)32-18-9-3-2-4-10-18)15-17-16-26-20-12-6-5-11-19(17)20/h2-14,16,22,26H,15H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTVEDKZURXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B5002677.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5002698.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)
![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)
![2-[2-methoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5002731.png)




![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
